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Compound of Interest

Compound Name: 3-Heptyn-1-ol

Cat. No.: B078798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hept-3-yn-1-ol, with the IUPAC name hept-3-yn-1-ol, is a valuable bifunctional molecule

containing both a hydroxyl group and an internal alkyne. This unique structural arrangement

makes it a versatile intermediate in organic synthesis, particularly in the construction of

complex molecular architectures relevant to the pharmaceutical and agrochemical industries.

Its utility lies in the distinct reactivity of the alcohol and the carbon-carbon triple bond, allowing

for sequential and selective chemical transformations. This guide provides a comprehensive

overview of the chemical and physical properties of hept-3-yn-1-ol, detailed spectroscopic

information, a representative synthetic protocol, and its application in the development of

bioactive compounds.

Chemical and Physical Properties
Hept-3-yn-1-ol is a combustible liquid that is colorless to light yellow in appearance. A summary

of its key quantitative data is presented in the table below for easy reference and comparison.
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Property Value

IUPAC Name hept-3-yn-1-ol

Synonyms 3-Heptyn-1-ol, 3-Heptino-1-ol

CAS Number 14916-79-1

Molecular Formula C₇H₁₂O

Molecular Weight 112.17 g/mol [1]

Boiling Point 80-82 °C at 15 mmHg

Density 0.882 - 0.920 g/mL

Refractive Index (n20/D) 1.456

pKa (Predicted) 14.33 ± 0.10

Solubility Slightly soluble in water

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and

characterization of hept-3-yn-1-ol.

¹H NMR Spectroscopy
The ¹H NMR spectrum of hept-3-yn-1-ol in CDCl₃ exhibits characteristic signals corresponding

to the different proton environments in the molecule.
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Assignment Chemical Shift (ppm)

A 3.674

B 2.43

C 2.12

D 2.04

E 1.51

F 0.98

Data sourced from ChemicalBook.[2]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

approximate chemical shifts for the carbon atoms in hept-3-yn-1-ol are as follows:

C1 (~60 ppm): Carbon bearing the hydroxyl group.

C2 (~23 ppm): Methylene carbon adjacent to the alcohol.

C3 & C4 (~80 ppm): Alkynyl carbons.

C5 (~21 ppm): Methylene carbon adjacent to the alkyne.

C6 (~22 ppm): Methylene carbon.

C7 (~13 ppm): Terminal methyl carbon.

Infrared (IR) Spectroscopy
The IR spectrum of hept-3-yn-1-ol displays characteristic absorption bands that confirm the

presence of its functional groups.[1] Key peaks include:

~3300 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

~2960-2870 cm⁻¹: C-H stretching vibrations of the alkyl chain.
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~2230 cm⁻¹ (weak): C≡C stretching vibration of the internal alkyne.

~1050 cm⁻¹: C-O stretching vibration of the primary alcohol.

Synthesis and Reactions
Hept-3-yn-1-ol can be synthesized through various established methods in organic chemistry. A

common approach involves the alkylation of a smaller terminal alkyne.

Illustrative Synthetic Workflow
Below is a generalized workflow for the synthesis of an acetylenic alcohol like hept-3-yn-1-ol.
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Step 1: Deprotonation

Step 2: Alkylation

Step 3: Workup

1-Pentyne

Strong Base (e.g., n-BuLi)

Lithium Pentynide

Ethylene Oxide

Alkoxide Intermediate

Aqueous Workup (e.g., H₂O)

Hept-3-yn-1-ol

Click to download full resolution via product page

Caption: Generalized synthesis of hept-3-yn-1-ol.

Experimental Protocol: Synthesis of Hept-3-yn-1-ol
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This protocol is a representative example and may require optimization.

Materials:

1-Pentyne

n-Butyllithium (n-BuLi) in hexanes

Ethylene oxide

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A solution of 1-pentyne in anhydrous THF is cooled to -78 °C in a flame-dried, three-necked

flask under an inert atmosphere (e.g., argon or nitrogen).

An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution,

and the mixture is stirred for 30 minutes to ensure complete formation of the lithium

pentynide.

Ethylene oxide is then carefully introduced into the reaction mixture. The reaction is allowed

to proceed at -78 °C for 1 hour and then slowly warmed to room temperature.

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed

with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by flash column chromatography on silica gel to yield pure

hept-3-yn-1-ol.
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Applications in Drug Development
The structural motifs present in hept-3-yn-1-ol make it a valuable building block in the synthesis

of pharmaceutically active compounds. For instance, it has been utilized in the preparation of

selective cyclooxygenase-2 (COX-2) inactivators, which are a class of non-steroidal anti-

inflammatory drugs (NSAIDs).

Role in the Synthesis of COX-2 Inhibitors
The synthesis of certain COX-2 inhibitors involves the incorporation of a side chain that can be

derived from hept-3-yn-1-ol. The alkyne functionality can participate in various coupling

reactions, such as the Sonogashira coupling, to append the side chain to a core heterocyclic

scaffold. The hydroxyl group can be further functionalized or may serve to modulate the

pharmacokinetic properties of the final molecule.

The general synthetic logic is depicted in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Hept-3-yn-1-ol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078798#iupac-name-for-3-heptyn-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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